Home > Products > Building Blocks P10530 > 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione
3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione - 137766-81-5

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione

Catalog Number: EVT-1541498
CAS Number: 137766-81-5
Molecular Formula: C20H26N4O2
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione is a synthetic organic compound classified within the purine family. This compound is notable for its structural complexity and potential pharmacological applications. It has garnered interest in medicinal chemistry due to its interactions with adenosine receptors, which are implicated in various physiological processes.

Source

The compound can be synthesized through various chemical pathways, as detailed in several studies and patents. Its synthesis often involves modifications of existing purine derivatives or the introduction of aryl and alkyl groups to enhance biological activity .

Classification

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that serve as the building blocks of nucleic acids and are involved in numerous biological functions, including energy transfer (as ATP) and cellular signaling.

Synthesis Analysis

The synthesis of 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione can be achieved through several methods:

  1. Nucleophilic Substitution: The compound can be synthesized by reacting 8-bromo derivatives of purine with appropriate amines under nucleophilic substitution conditions. For instance, 7-arylalkyl derivatives can be produced by the reaction of 8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with arylalkylamines in boiling n-butanol with potassium carbonate as a base .
  2. Alkylation Reactions: The introduction of the 1-phenylpropyl group can be accomplished through alkylation reactions involving suitable alkyl halides and purine derivatives .
  3. Purification Techniques: After synthesis, purification can be performed using methods such as flash chromatography to isolate the desired product from reaction by-products.
Molecular Structure Analysis

The molecular structure of 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione consists of a purine core with specific substitutions at the 3 and 7 positions. The compound's molecular formula is C19H26N4O2C_{19}H_{26}N_{4}O_{2} and it has a molecular weight of approximately 342.44 g/mol.

Structural Data

  • Molecular Formula: C19H26N4O2C_{19}H_{26}N_{4}O_{2}
  • Molecular Weight: 342.44 g/mol
  • Key Functional Groups: Purine ring system, propyl chains, phenyl group.
Chemical Reactions Analysis

The compound undergoes various chemical reactions that can affect its biological activity:

  1. Receptor Binding: It has been shown to interact with adenosine A1 receptors, potentially acting as an antagonist that could reverse effects such as bradycardia induced by adenosine .
  2. Hydrolysis: In aqueous conditions or under specific enzymatic action, the compound may undergo hydrolysis, affecting its stability and bioavailability.
  3. Oxidation/Reduction Reactions: The presence of nitrogen atoms in the purine structure allows for potential redox reactions that could modify its pharmacological profile.
Mechanism of Action

The mechanism of action for 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors:

  1. Adenosine Receptor Antagonism: By binding to adenosine A1 receptors without activating them, this compound can block the normal actions of adenosine in the cardiovascular system and potentially exert protective effects against ischemic conditions .
  2. Signal Transduction Pathways: The binding may influence various intracellular signaling pathways related to heart rate regulation and neurotransmitter release.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points vary but are generally around 228–230 °C .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and partially soluble in water.

Relevant Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize this compound further. For example:

NMR DMSO d6 :Chemical shifts indicate various hydrogen environments corresponding to different parts of the molecule \text{NMR DMSO d}_6\text{ }:\text{Chemical shifts indicate various hydrogen environments corresponding to different parts of the molecule }
Applications

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione has potential applications in several scientific fields:

  1. Pharmacology: As an adenosine receptor antagonist, it may be explored for therapeutic uses in treating cardiovascular diseases or conditions characterized by excessive adenosine signaling.
  2. Cancer Research: Some derivatives have shown anticancer properties and are being investigated for their efficacy against various cancer cell lines .
  3. Biochemistry Studies: This compound serves as a model for studying purine metabolism and receptor interactions within biological systems.
Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The compound is formally identified by the systematic IUPAC name (R)-8-(1-Phenylpropyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione (CAS Registry Number: 137766-81-5). This nomenclature reflects the core purinedione scaffold substituted at three critical positions:

  • N-1 position: Dipropylamino group (propyl chain: CH₂-CH₂-CH₃)
  • C-8 position: (1-Phenylpropyl) group in the (R)-stereochemical configuration
  • N-3 position: Propyl group (CH₂-CH₂-CH₃)

Its molecular formula is C₂₀H₂₆N₄O₂, with a molecular weight of 354.45 g/mol. Elemental composition is precisely defined as: Carbon (67.77%), Hydrogen (7.39%), Nitrogen (15.81%), Oxygen (9.03%), verified through theoretical and analytical methods [1] [9]. The compound is cataloged under several synonyms, including MDL-102234, MDL102234, or MDL 102234, commonly used in pharmacological research [1].

Table 1: Fundamental Chemical Identifiers

PropertyValue
IUPAC Name(R)-8-(1-Phenylpropyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
CAS Registry Number137766-81-5
Molecular FormulaC₂₀H₂₆N₄O₂
Molecular Weight354.45 g/mol
Exact Mass354.2056 Da
SMILES NotationO=C(N1CCC)N(CCC)C2=C(N=C(C@@HCC)N2)C1=O
InChI KeyZFUJDWYGRZXMJC-OAHLLOKOSA-N

Molecular Topology and Stereochemical Analysis

The molecular topology centers on a xanthine-derived purinedione core (1H-purine-2,6-dione), featuring conjugated carbonyl groups at positions 2 and 6. Critical substituents dictate its 3D conformation and bioactivity:

  • The C-8 chiral center bears a 1-phenylpropyl group, confirmed in the (R)-configuration via stereospecific synthesis and chiral chromatography. This asymmetry is pharmacologically critical for adenosine receptor binding [1] [9].
  • N-1 and N-3 substituents: Linear n-propyl chains (each -CH₂-CH₂-CH₃) extend from the imidazole and pyrimidine nitrogens, enhancing hydrophobic interactions within receptor pockets [1].

Computational modeling (e.g., density functional theory) predicts a folded conformation where the phenyl ring stacks partially over the purine plane. This minimizes steric clash and optimizes π-π interactions. The propyl chains adopt extended gauche conformations, exposing hydrophobic surfaces. The (R)-configuration at C-8 positions the phenyl ring optimally for A₁ receptor antagonism, while the (S)-enantiomer shows significantly reduced affinity [1] [9].

Table 2: Key Molecular Descriptors

DescriptorValue/CharacteristicRole in Topology
C-8 Configuration(R)-enantiomerDictates receptor binding specificity
Purine Core PlanarityConjugated system (planar)Facilitates π-stacking
N-1/N-3 Chainsn-Propyl (flexible alkyl)Enhances lipophilicity & membrane permeation
LogP (Estimated)~3.2 (moderately lipophilic)Balances solubility and bioavailability

X-ray Crystallographic Studies and Solid-State Conformation

No published X-ray crystal structures exist specifically for 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione. However, its solid-state properties are inferred from closely related purinediones:

  • Analogous 1,3-disubstituted xanthines (e.g., 1,3-dimethyl derivatives) crystallize in monoclinic space groups (e.g., P2₁/c), with molecules linked via N-H···O=C hydrogen bonds into dimeric units or chains [7].
  • The purine core remains planar (deviation < 0.05 Å), while substituents at N-1, N-3, and C-8 adopt orientations perpendicular to this plane. For C-8 arylalkyl groups like 1-phenylpropyl, the phenyl ring typically tilts at ~70°–85° relative to the purine system [4] [7].

Experimental data confirms this compound is a stable solid powder stored at -20°C long-term. It exhibits low hygroscopicity and maintains integrity under ambient shipping conditions, suggesting a tightly packed crystalline lattice with limited solvent inclusion [1].

Comparative Analysis with Purine-Based Congeners

Structural modifications profoundly impact adenosine receptor (AR) affinity and selectivity. Key comparisons to congeners include:

Role of N-1/N-3 Substitutents:

  • Propyl vs. Methyl Groups: 1,3-Dipropyl substitution (as in MDL-102234) enhances A₁ affinity over 1,3-dimethyl analogs (e.g., 8-chloro-1,3,7-trimethylxanthine, CAS 137766-81-5) due to optimized hydrophobic filling of the receptor pocket [1] [7].
  • Benzyl Substitution: Replacing N-1 propyl with benzyl (e.g., 1-benzyl-3-propyl-7-methylimidazo[2,1-f]purinedione) shifts selectivity toward A₃ AR antagonism (Ki = 0.8 nM), demonstrating how N-1 bulk directs subtype specificity [3].

C-8 Modifications:

  • Phenylpropyl vs. Smaller Groups: The 8-(1-phenylpropyl) chain in MDL-102234 drives A₁ selectivity. Shorter chains (e.g., 8-phenyl or 8-methylthio) reduce potency by >100-fold [5] [7].
  • Stereochemistry Dependence: (R)-enantiomers exhibit 10-50x higher A₁ affinity than (S)-counterparts, as phenyl orientation impacts aromatic stacking within transmembrane domains [1] [9].

Fusion Strategies:

  • Imidazo/Pyrrolo-Annelation: Rigidifying the C-7/N-8 bond via ring fusion (e.g., imidazo[2,1-f]purinediones) boosts A₃ potency but reduces A₁ activity. This highlights the incompatibility of fused systems with A₁ receptor binding [3].

Properties

CAS Number

137766-81-5

Product Name

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione

IUPAC Name

8-[(1R)-1-phenylpropyl]-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H26N4O2/c1-4-12-23-18-16(19(25)24(13-5-2)20(23)26)21-17(22-18)15(6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3,(H,21,22)/t15-/m1/s1

InChI Key

ZFUJDWYGRZXMJC-OAHLLOKOSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(CC)C3=CC=CC=C3

Synonyms

3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione
MDL 102,234
MDL 102234
MDL-102,234
MDL-102234

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(CC)C3=CC=CC=C3

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H](CC)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.